2-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole is a complex organic compound that features a combination of thiophene, thiazole, and pyrrolidine moieties
Mechanism of Action
- The compound’s primary targets are likely specific proteins or enzymes within cells. Unfortunately, I couldn’t find direct information on the exact targets for this specific compound. However, thiazole derivatives, in general, have diverse biological activities and can interact with various cellular components .
- Absorption : The compound’s solubility and lipophilicity affect its absorption. Thiazoles are generally sparingly soluble in water but soluble in organic solvents .
Target of Action
Pharmacokinetics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole typically involves multi-step organic reactions. One common route includes the formation of the pyrrolidine ring followed by the introduction of the thiazole and thiophene groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
2-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological systems and interactions due to its unique structure.
Industry: Utilized in the development of new materials with desirable properties such as conductivity or stability.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds containing the thiophene ring, such as 2-acetylthiophene.
Thiazole derivatives: Compounds with the thiazole ring, like 2-aminothiazole.
Pyrrolidine derivatives: Compounds featuring the pyrrolidine ring, such as pyrrolidine-2-carboxylic acid.
Uniqueness
2-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole is unique due to the combination of these three distinct moieties in a single molecule. This structural complexity provides it with unique chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
(4-methylthiophen-2-yl)-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S2/c1-9-6-11(19-8-9)12(16)15-4-2-10(7-15)17-13-14-3-5-18-13/h3,5-6,8,10H,2,4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRUSBRYDLEGOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.